molecular formula C11H12Cl2N2 B1292689 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride CAS No. 1135207-74-7

6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride

Cat. No.: B1292689
CAS No.: 1135207-74-7
M. Wt: 243.13 g/mol
InChI Key: UFQZMXLDUKSIOB-UHFFFAOYSA-N
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Description

6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is characterized by its unique structure, which includes a chloro substituent and a tetrahydroindole ring system. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with cyclohexanone in the presence of a suitable acid catalyst to form the intermediate, which is then cyclized to yield the desired product. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridoindoles, quinoline derivatives, and dihydroindole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]-indole: Lacks the chloro substituent but shares a similar core structure.

    6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole: Contains a bromo substituent instead of a chloro group.

    2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]-indole-7-carboxylic acid: Features a carboxylic acid group at the 7-position.

Uniqueness

The presence of the chloro substituent in 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for enhanced biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2.ClH/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9;/h1-3,13-14H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQZMXLDUKSIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C=CC=C3Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665449
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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